2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphinate

Description

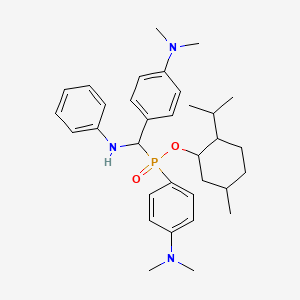

This compound is a chiral organophosphorus derivative featuring a 2-isopropyl-5-methylcyclohexyl core linked to a phosphinate group substituted with two 4-(dimethylamino)phenyl moieties and a phenylamino-methyl group. Its structure includes a tetrahedral phosphorus center with distinct stereoelectronic properties due to the electron-donating dimethylamino groups. The synthesis of analogous phosphinates typically involves nucleophilic substitution or condensation reactions, as seen in related cyclohexyl phosphonamidates .

Properties

IUPAC Name |

4-[anilino-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N3O2P/c1-24(2)31-22-13-25(3)23-32(31)38-39(37,30-20-18-29(19-21-30)36(6)7)33(34-27-11-9-8-10-12-27)26-14-16-28(17-15-26)35(4)5/h8-12,14-21,24-25,31-34H,13,22-23H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNISXSIGOHIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)N(C)C)NC4=CC=CC=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N3O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphinate represents a class of phosphonates with significant potential in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 410.53 g/mol. The structural complexity of this phosphinate includes multiple functional groups that contribute to its biological interactions.

Antifungal Activity

Recent studies have demonstrated that phosphonates similar to this compound exhibit notable antifungal properties. For instance, compounds structurally related to the target compound have shown inhibition rates against various fungal pathogens:

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5b (R = o-CH₃Ph) | Colletotrichum orbiculare | 90.5 |

| 5i (R = o-Cl Ph) | Cercospora arachidicola | 82.4 |

| 5v (R = m,p-OCH₃Ph) | Gibberella zeae | 86.5 |

| Control (Chlorothalonil) | Various | 75.0 |

These findings suggest that the target compound may also possess similar antifungal activities, warranting further investigation into its efficacy against specific fungal strains .

The antifungal activity is believed to be linked to the compound's ability to interact with critical enzymes involved in fungal metabolism, such as cytochrome P450 enzymes. Molecular docking studies have indicated that these compounds can effectively bind to the active sites of these enzymes, disrupting normal fungal growth and reproduction .

Synthesis Methods

The synthesis of 2-Isopropyl-5-methylcyclohexyl phosphinates typically involves multi-step reactions, including:

- Formation of Phosphorus-Oxygen Bonds : Utilizing phosphorus chlorides and alcohols.

- Alkylation Reactions : Introducing isopropyl and methyl groups through alkylation processes.

- Purification : Employing techniques such as column chromatography to isolate the desired product.

These synthetic routes are crucial for tailoring the compound's properties for specific biological applications .

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various phosphonates, one derivative of the target compound was tested against Fusarium oxysporum. The results indicated an inhibition rate of over 80%, significantly higher than traditional fungicides like chlorothalonil. This suggests strong potential for agricultural applications .

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications at specific positions on the phenyl rings significantly influenced biological activity. Electron-donating groups at the para position were found to enhance antifungal efficacy, while bulky substituents negatively impacted activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared below with three structurally related organophosphorus derivatives:

Key Findings

Crystal Packing: Unlike the phenylphosphonamidate analog , which forms 1D chains via N–H⋯O bonds, the target compound’s phenylamino group may enable similar intermolecular interactions, though steric bulk from the dimethylamino groups could reduce crystallinity.

Steric Hindrance : The cyclohexyl analog exhibits bond angles (e.g., C18–C17–P1: 111.8°) indicative of steric strain, while the target compound’s substituents likely impose greater torsional flexibility (e.g., O1–P1–C17–C22: 171.9° in a related structure ).

Applications : The pyridinyl-hydroxymethyl analog highlights how substituent variation tailors reactivity for metal coordination, suggesting the target compound could serve as a chiral ligand in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.